N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a thiophene ring and a 2-methoxyphenoxy moiety. The 2-methoxyphenoxy group may enhance solubility or influence binding interactions, as seen in related compounds with aryloxy substituents . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with intermediates used in synthesizing heterocyclic bioactive molecules .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-19-4-2-3-5-20(19)26-13-21(24)22-12-18(23)16-8-6-15(7-9-16)17-10-11-27-14-17/h2-11,14,18,23H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBPQGDBCFMKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2-(2-Methoxyphenoxy)acetyl moiety : Derived from 2-methoxyphenoxyacetic acid.
- N-(2-Hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl) amine : Synthesized via Grignard addition to 4-(thiophen-3-yl)benzaldehyde followed by reductive amination.
Retrosynthetic disconnection at the amide bond suggests coupling these fragments through a nucleophilic acyl substitution mechanism.
Stepwise Synthesis
Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
Procedure :
- Starting material : 2-Methoxyphenol reacts with chloroacetic acid in alkaline medium (NaOH, 80°C, 4 h).
- Mechanism : Nucleophilic aromatic substitution (SNAr) at the ortho position relative to the methoxy group.
- Yield : 78–85% after recrystallization from ethanol.
Optimization :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 30%.
- Solvent systems (toluene/water biphasic) enhance purity by minimizing side-product formation.
Preparation of 2-Amino-1-(4-(Thiophen-3-yl)Phenyl)Ethanol
Step A : Synthesis of 4-(Thiophen-3-yl)Benzaldehyde
- Friedel-Crafts acylation : Thiophene-3-carbonyl chloride reacts with benzene in the presence of AlCl3 (0°C to RT, 12 h).
- Reduction : Post-acylation, the ketone intermediate is reduced using NaBH4/MeOH (yield: 65%).
Step B : Grignard Addition to Form the Hydroxyethyl Backbone
- Reagents : Ethylmagnesium bromide reacts with 4-(thiophen-3-yl)benzaldehyde in dry THF (−10°C, 2 h).
- Workup : Quenching with NH4Cl yields 1-(4-(thiophen-3-yl)phenyl)ethanol (yield: 70%).
Step C : Reductive Amination
- Conditions : 1-(4-(Thiophen-3-yl)phenyl)ethanol reacts with ammonia under H2/Pd-C (50 psi, 25°C, 6 h).
- Product : 2-Amino-1-(4-(thiophen-3-yl)phenyl)ethanol (yield: 58%).
Amide Bond Formation
Activation of 2-(2-Methoxyphenoxy)Acetic Acid :
- Acyl chloride preparation : Treat with thionyl chloride (reflux, 3 h), followed by solvent removal under vacuum.
Coupling Reaction :
- Reagents : Acyl chloride + 2-amino-1-(4-(thiophen-3-yl)phenyl)ethanol in dichloromethane, with triethylamine (0°C to RT, 12 h).
- Yield : 62–68% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Reaction Optimization and Scalability
Catalytic Enhancements
Solvent and Temperature Effects
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 58 | 92 |
| Dichloromethane | 68 | 95 | |
| Temperature (°C) | 0 → 25 | 68 | 95 |
| 25 (isothermal) | 61 | 89 |
Structural Characterization and Analytical Data
Spectroscopic Profiling
Chromatographic Purity
- HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30), purity >98%.
Scientific Research Applications
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyethyl and acetamide groups allows for hydrogen bonding interactions, which can enhance binding affinity to biological targets. The thiophene and phenyl rings contribute to the compound’s overall hydrophobicity, influencing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
- N-(3-Acetyl-2-thienyl)-2-bromoacetamide (): This compound shares a thiophene core but substitutes the 2-methoxyphenoxy group with a bromoacetamide chain. Its synthesis involves straightforward condensation of 3-acetylthiophen-2-amine with acetyl halogenides, yielding intermediates for further functionalization. Spectroscopic characterization (1H/13C NMR, IR) confirms the acetyl-thiophene linkage, a feature that may enhance electronic delocalization compared to the target compound’s hydroxyethyl-phenyl-thiophene system .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): While lacking a thiophene, this acetamide highlights the role of electron-withdrawing groups (e.g., nitro, sulfonyl) in altering reactivity.
Methoxyphenoxy-Containing Acetamides
- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): This analogue replaces the thiophene with a sulfamoyl-isoxazole group. The 2-methoxyphenoxy moiety is retained, suggesting shared synthetic strategies (e.g., nucleophilic substitution for phenoxy attachment).
- 2-[4-(2-{[(2R)-2-hydroxy-2-(pyridin-3-yl)ethyl]amino}-2-methylpropyl)phenyl]-N-(5-methylisoxazol-3-yl)acetamide (): This β2-adrenoceptor agonist candidate shares a hydroxyethylamine side chain but incorporates a pyridine-isoxazole pharmacophore. The methoxyphenoxy group’s absence here underscores its role in modulating lipophilicity in the target compound .
Pharmacologically Active Acetamides
PF-610355 () :
A β2-agonist with a hydroxy-phenylacetamide core, PF-610355 demonstrates how acetamide derivatives can achieve receptor selectivity. Its naphthalene and sulfonyl groups contrast with the target compound’s thiophene, highlighting divergent strategies for optimizing metabolic stability .- Beta-3 Adrenoceptor Agonists (): Compounds like CL-316,243 show that subtle structural changes (e.g., aryl vs. heteroaryl groups) critically impact efficacy across species. The target compound’s thiophene may confer unique selectivity profiles compared to phenyl-based agonists .
Table 1: Key Properties of Selected Acetamides
*Calculated based on molecular formulas.
Biological Activity
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms, research findings, and applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A hydroxyethyl group
- A thiophen-3-yl phenyl moiety
- A methoxyphenoxy acetamide component
Its molecular formula is , with a molecular weight of approximately 385.48 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The hydroxyethyl group can form hydrogen bonds with enzymes, potentially modulating their activity.
- Receptor Binding : The compound may interact with specific receptors, influencing various signaling pathways within cells.
- Antimicrobial Activity : Analogous compounds containing thiophene and acetamide groups have shown antimicrobial properties, suggesting similar potential for this compound.
Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, the 1,2,3-thiadiazole ring present in some derivatives has been associated with antimicrobial effects .
- Anticancer Potential : Some derivatives have shown promising results against various cancer cell lines. For example, compounds related to this structure have demonstrated cytotoxic effects in leukemia models .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of thiophene derivatives, this compound was tested against several bacterial strains. The results indicated an IC50 value comparable to established antimicrobial agents, suggesting its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related compounds in vitro. The study revealed that certain analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
